

Hydrolytic Stability & Reactivity of Chlorotriphenylsilane () in Protic Solvents

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Compound of Interest

Compound Name: Chlorotriphenylsilane

CAS No.: 155684-37-0

Cat. No.: B131940

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Executive Summary

Chlorotriphenylsilane (

) occupies a unique niche in organosilicon chemistry.^[1] Unlike its smaller, volatile counterparts (e.g., trimethylsilyl chloride, TMSCl),

is a crystalline solid (mp 91–94 °C) that offers enhanced handling control. However, "stability" in the context of chlorosilanes is relative. While the bulky triphenylsilyl group provides significant steric shielding, retarding the rate of nucleophilic attack compared to TMSCl,

remains hydrolytically unstable. In protic solvents (water, alcohols), it undergoes rapid solvolysis to yield triphenylsilanol (

) or silyl ethers (

), releasing hydrogen chloride (HCl).

This guide details the mechanistic underpinnings of this instability, provides protocols for monitoring its degradation, and outlines its controlled conversion for synthetic utility.

Mechanistic Foundations: Sterics vs. Electronics

The hydrolytic instability of

is governed by the competition between the electrophilicity of the silicon center and the steric bulk of the three phenyl rings.

The -Si Mechanism

Silicon substitution rarely follows a dissociative (

) pathway due to the instability of the silicenium ion (

). Instead, hydrolysis proceeds via an associative

-Si mechanism involving a pentacoordinate transition state.

- Nucleophilic Attack: A lone pair from the protic solvent (oxygen in or) attacks the silicon atom backside to the chloride leaving group.
- Pentacoordinate Intermediate: The silicon expands its coordination sphere to form a trigonal bipyramidal intermediate.
- Elimination: The Si-Cl bond lengthens, and chloride is expelled as a leaving group, often assisted by proton transfer to form HCl.

The "Propeller" Shielding Effect

The three phenyl rings in

adopt a propeller-like conformation. While phenyl groups are electron-withdrawing (inductively increasing Si electrophilicity), their sheer physical bulk sterically hinders the approach of nucleophiles.

- Result:

hydrolyzes slower than TMSCl but faster than tert-butyldiphenylsilyl chloride (TBDPSCI), where the tert-butyl group provides a more rigid steric blockade.

Solvent Interactions & Reactivity Profiles

The fate of

depends entirely on the solvent system.

Pure Water (Heterogeneous Hydrolysis)

is insoluble in water. Hydrolysis occurs at the solid-liquid or liquid-liquid interface (if dissolved in an organic co-solvent).

- Reaction:

- Product: Triphenylsilanol (

).

Unlike lighter silanols,

is remarkably stable towards self-condensation (forming siloxanes) due to the same steric bulk that slowed its formation.

Alcohols (Methanol/Ethanol)

In anhydrous alcohols,

undergoes alcoholysis.

- Reaction:

- Kinetics: The reaction is rapid and exothermic. The generated HCl can autocatalyze further reactions or degrade acid-sensitive substrates.

- Note: If the alcohol contains trace water, hydrolysis (

) competes with alcoholysis (

).

Mixed Aqueous/Organic Systems (THF/Water)

To achieve controlled hydrolysis, a miscible organic solvent (THF or Acetone) is required to solubilize the

, allowing water to attack homogeneously. This is the standard method for synthesizing Triphenylsilanol.

Experimental Protocols

Protocol A: Assessing Hydrolytic Stability via NMR

Use this protocol to determine the half-life of

in a specific solvent system.

Materials:

- (96%+, recrystallized)
- Deuterated Solvent (for inert baseline, for reactivity test)
- NMR Tube (oven-dried)

Workflow:

- Baseline: Dissolve 20 mg in 0.6 mL dry . Acquire a NMR spectrum. Expect a singlet around -6.0 to -7.0 ppm.
- Challenge: Add 10 L of (or use wet solvent). Shake vigorously.
- Monitoring: Acquire spectra at t=5 min, 30 min, 1 h, and 6 h.

- Analysis: Look for the disappearance of the chloride peak and the appearance of the silanol peak () around -12.0 to -14.0 ppm. If using , look for the methoxysilane () peak.

Protocol B: Controlled Synthesis of Triphenylsilanol

A self-validating synthesis demonstrating the complete hydrolysis of

Reagents:

- (5.0 g, 17.0 mmol)
- THF (20 mL, reagent grade)
- Water (10 mL)
- Saturated (to neutralize HCl)

Step-by-Step:

- Solubilization: Dissolve in THF in a round-bottom flask. The solution should be clear.
- Hydrolysis: Add water slowly with stirring. The reaction is mildly exothermic.
- Neutralization: Add sat. dropwise until gas evolution () ceases. This drives the equilibrium forward by removing HCl.

- Isolation: Dilute with diethyl ether (50 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
- Drying: Dry over

, filter, and concentrate in vacuo.
- Validation: Recrystallize the white solid from benzene/petroleum ether. Measure Melting Point (Target: 150–155 °C).

Comparative Stability Data

The following table contextualizes the reactivity of

against common silylating agents.

Reagent	Structure	Rel.[1][2][3][4] [5][6][7] Hydrolysis Rate	Primary Stability Factor	Acid Stability (Ether)
TMSCI		10,000 (Fastest)	None	Very Low
TESCI		~1,000	Mild Sterics	Low
		~100	Propeller Shielding	Moderate
TBDPSCI		1 (Slowest)	Rigid Bulk (t- Butyl)	High

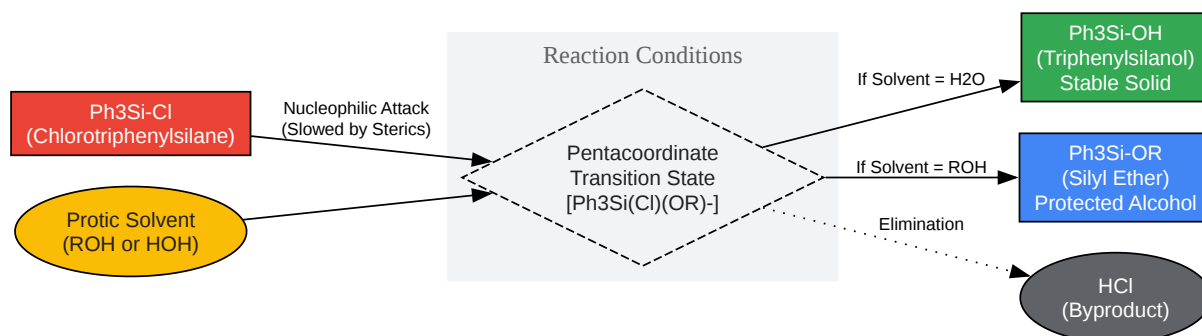
Note: "Rel. Hydrolysis Rate" is approximate and solvent-dependent.

is significantly more stable than TMSCI but effectively instant compared to carbon-based electrophiles.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways of

in protic media and the critical role of the intermediate.



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Caption: Divergent reaction pathways of Ph₃SiCl driven by solvent nucleophilicity and steric modulation.

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